molecular formula C16H15N3O5 B11075703 Ethyl 5-(3-acetylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Ethyl 5-(3-acetylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Cat. No.: B11075703
M. Wt: 329.31 g/mol
InChI Key: KWBZLUOWYVMAQF-UHFFFAOYSA-N
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Description

Ethyl 5-(3-acetylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a complex organic compound featuring a pyrazole ring fused with a pyrrolo structure. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of multiple functional groups, including an ester, ketone, and pyrazole moiety, makes it a versatile scaffold for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(3-acetylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the acetylphenyl group and the ester functionality. Key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Acetylphenyl Group: This step often involves Friedel-Crafts acylation, where an acetyl group is introduced to the aromatic ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the ketone groups, converting them into alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 5-(3-acetylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(3-acetylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is largely dependent on its interaction with biological targets. The compound can interact with enzymes and receptors, modulating their activity. For instance, the pyrazole ring can bind to enzyme active sites, inhibiting their function. The acetylphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Ethyl 5-(3-acetylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate can be compared with other pyrazole derivatives:

    Ethyl 5-(3-phenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate: Lacks the acetyl group, which may reduce its biological activity.

    Mthis compound: Similar structure but with a methyl ester, potentially affecting its solubility and reactivity.

    5-(3-Acetylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylic acid: The free acid form, which may have different pharmacokinetic properties.

The unique combination of functional groups in this compound provides it with distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H15N3O5

Molecular Weight

329.31 g/mol

IUPAC Name

ethyl 5-(3-acetylphenyl)-4,6-dioxo-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate

InChI

InChI=1S/C16H15N3O5/c1-3-24-16(23)13-11-12(17-18-13)15(22)19(14(11)21)10-6-4-5-9(7-10)8(2)20/h4-7,11-12,17H,3H2,1-2H3

InChI Key

KWBZLUOWYVMAQF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC2C1C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)C

Origin of Product

United States

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